4-(Nicotinylamino)phenol

Description

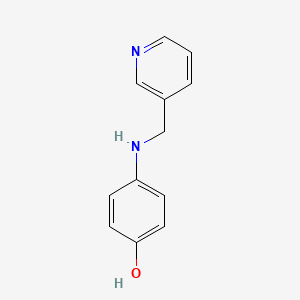

4-(Nicotinylamino)phenol is a phenolic derivative where a nicotinamide (vitamin B3) group is attached to the para position of phenol. Nicotinylamino-substituted phenols are of interest in pharmaceutical and material sciences due to their electron-rich aromatic systems and hydrogen-bonding capabilities, which may influence bioactivity or nonlinear optical (NLO) behavior .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(pyridin-3-ylmethylamino)phenol |

InChI |

InChI=1S/C12H12N2O/c15-12-5-3-11(4-6-12)14-9-10-2-1-7-13-8-10/h1-8,14-15H,9H2 |

InChI Key |

NLPCVURSTXVCNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(Nicotinylamino)phenol, differing primarily in substituent groups:

Optical and Electronic Properties

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Exhibits a low HOMO-LUMO gap (2.54 eV), enabling charge transfer and strong NLO responses. Third-order susceptibility (χ³) = 2.2627 × 10⁻⁶ esu; self-focusing behavior (negative n₂ = -2.89 × 10⁻⁶ cm²/W) . UV-Vis absorption peaks at 340 nm and 406 nm due to π→π* transitions .

- 4-Nitrophenol: Broad UV absorption (~400 nm) due to nitro group conjugation; used as a pH indicator .

- 4-Propionamidophenol: Limited optical data available; structurally analogous to acetaminophen, suggesting moderate electronic delocalization .

Key Research Findings and Limitations

- The imidazole-substituted phenol demonstrates superior NLO properties compared to nitro- or alkylamide-substituted analogs due to extended π-conjugation and intramolecular charge transfer .

- Nicotinylamino-substituted phenols are hypothesized to exhibit enhanced bioactivity and optical properties, but experimental validation is lacking in the provided evidence.

- Contradictions: No direct contradictions observed; all imidazole-substituted phenol studies consistently report high NLO coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.